4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its common reactions, reaction mechanisms, and the factors that influence these reactions.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Phloretic Acid: A Sustainable Alternative to Phenol
Phloretic acid, a phenolic compound, is explored as a renewable building block enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach, utilizing phloretic acid for phenolic functionalities, leads to nearly 100% bio-based benzoxazine end-capped molecules, highlighting a sustainable alternative to phenol. The solvent-free synthesis and polymerization of these molecules result in materials suitable for a broad range of applications, demonstrating the potential of renewable phloretic acid in material science (Acerina Trejo-Machin et al., 2017).
Schiff Base Compounds: Antioxidant and Antibacterial Properties
Schiff base compounds synthesized from reactions involving aminophenols exhibit significant biological activities. These compounds, characterized by spectroscopic analysis, showed potent antioxidant, lipoxygenase inhibition, and antibacterial activities. Their potential in biological applications is highlighted by their effectiveness against various bacterial strains, showcasing the scientific applications of Schiff bases derived from aminophenols in the development of new biologically active compounds (M. Aslam et al., 2016).
Heteroaryl Sulfonamides: EP1 Receptor Selective Antagonists
The development of heteroaryl sulfonamides, replacing the phenyl-sulfonyl moiety with more hydrophilic heteroarylsulfonyl groups, resulted in optimized EP1 receptor selective antagonists. These compounds exhibit in vivo antagonist activity, demonstrating the application of modified phenolic compounds in the discovery of new therapeutic agents (A. Naganawa et al., 2006).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZOLRRKRHSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697158 | |
Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
CAS RN |
934842-69-0 | |
Record name | 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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